molecular formula C15H16N4O3 B11298926 4-butyl-7-(2H-tetrazol-5-ylmethoxy)chromen-2-one CAS No. 849001-36-1

4-butyl-7-(2H-tetrazol-5-ylmethoxy)chromen-2-one

Cat. No.: B11298926
CAS No.: 849001-36-1
M. Wt: 300.31 g/mol
InChI Key: NXWZCTGTOSNKGY-UHFFFAOYSA-N
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Description

4-butyl-7-(2H-tetrazol-5-ylmethoxy)chromen-2-one is a synthetic chemical compound designed for research applications, integrating a chromen-2-one (coumarin) core structure with a tetrazole moiety. This molecular architecture is of significant interest in medicinal chemistry and drug discovery. The tetrazole ring serves as a versatile bioisostere for a carboxylic acid group , offering a similar pKa range (4.5–4.9) and spatial distribution of electrons while providing enhanced metabolic stability and improved membrane permeability due to its greater lipophilicity . This makes tetrazole-containing compounds like this one valuable probes for studying receptor-ligand interactions where carboxylate groups are typically involved. The core chromen-2-one scaffold is a privileged structure in pharmacology, found in compounds with a wide range of biological activities. Researchers can explore this compound as a key intermediate or final target in synthetic chemistry projects, particularly in the development of novel enzyme inhibitors or receptor modulators. Its potential mechanism of action in biological systems would likely involve the tetrazole ring participating in key hydrogen bonding or π-stacking interactions with target proteins, similar to known tetrazole derivatives . This product is strictly labeled For Research Use Only . It is not intended for human or animal diagnostic, therapeutic, or any other consumer-related applications. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

CAS No.

849001-36-1

Molecular Formula

C15H16N4O3

Molecular Weight

300.31 g/mol

IUPAC Name

4-butyl-7-(2H-tetrazol-5-ylmethoxy)chromen-2-one

InChI

InChI=1S/C15H16N4O3/c1-2-3-4-10-7-15(20)22-13-8-11(5-6-12(10)13)21-9-14-16-18-19-17-14/h5-8H,2-4,9H2,1H3,(H,16,17,18,19)

InChI Key

NXWZCTGTOSNKGY-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=O)OC2=C1C=CC(=C2)OCC3=NNN=N3

solubility

15.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Reaction Protocol

  • Reactants :

    • Resorcinol (1.0 equiv)

    • Ethyl butyrylacetate (1.2 equiv, for 4-butyl substitution)

    • Concentrated sulfuric acid (catalytic, 15 mL per 3.7 g resorcinol)5.

  • Procedure :

    • Resorcinol and ethyl butyrylacetate are dissolved in concentrated H₂SO₄ at 0–5°C.

    • The mixture is stirred for 4–6 hours, gradually warming to room temperature.

    • The reaction is quenched with ice water, and the precipitate is filtered and recrystallized from ethanol5.

  • Outcome :

    • 4-Butyl-7-hydroxycoumarin is obtained in 65–75% yield.

    • Characterization:

      • IR : Broad O–H stretch at 3200–3400 cm⁻¹, C=O at 1715 cm⁻¹.

      • ¹H NMR (DMSO-d₆) : δ 10.3 (s, 1H, OH), δ 6.8–7.4 (m, 3H, aromatic), δ 2.5 (t, 2H, butyl), δ 1.5–1.7 (m, 2H, butyl), δ 0.9 (t, 3H, butyl).

Introduction of the Cyanomethoxy Group at the 7-Position

The 7-hydroxy group of 4-butylcoumarin is functionalized with a cyanomethylene spacer to enable subsequent tetrazole cyclization.

Alkylation with Chloroacetonitrile

  • Reactants :

    • 4-Butyl-7-hydroxycoumarin (1.0 equiv)

    • Chloroacetonitrile (1.5 equiv)

    • Anhydrous K₂CO₃ (2.0 equiv)

    • Acetone (solvent).

  • Procedure :

    • The coumarin derivative, K₂CO₃, and chloroacetonitrile are refluxed in acetone for 12 hours.

    • The mixture is filtered, concentrated, and purified via column chromatography (hexane:ethyl acetate = 4:1).

  • Outcome :

    • 4-Butyl-7-(cyanomethoxy)chromen-2-one is isolated in 60–70% yield.

    • Characterization:

      • IR : C≡N stretch at 2240 cm⁻¹.

      • ¹H NMR (CDCl₃) : δ 6.2–7.8 (m, 3H, aromatic), δ 4.8 (s, 2H, OCH₂CN), δ 2.5 (t, 2H, butyl), δ 1.6 (m, 2H, butyl), δ 0.9 (t, 3H, butyl).

Tetrazole Ring Formation via [2+3] Cycloaddition

The nitrile group undergoes cyclization with sodium azide to form the tetrazole moiety.

Sodium Azide-Mediated Cyclization

  • Reactants :

    • 4-Butyl-7-(cyanomethoxy)chromen-2-one (1.0 equiv)

    • Sodium azide (3.0 equiv)

    • Ammonium chloride (1.5 equiv)

    • DMF (solvent).

  • Procedure :

    • The nitrile derivative, NaN₃, and NH₄Cl are heated in DMF at 100°C for 24 hours.

    • The mixture is cooled, poured into ice water, and acidified to pH 2–3 with HCl.

    • The precipitate is filtered and recrystallized from methanol.

  • Outcome :

    • This compound is obtained in 50–60% yield.

    • Characterization:

      • IR : N–H stretch at 3100–3300 cm⁻¹, C=N at 1630 cm⁻¹.

      • ¹H NMR (DMSO-d₆) : δ 8.1 (s, 1H, tetrazole NH), δ 6.7–7.9 (m, 3H, aromatic), δ 5.2 (s, 2H, OCH₂-tetrazole), δ 2.5 (t, 2H, butyl), δ 1.6 (m, 2H, butyl), δ 0.9 (t, 3H, butyl).

      • MS (ESI) : m/z 315.1 [M+H]⁺.

Alternative Synthetic Routes and Optimization

Microwave-Assisted Cyclization

Microwave irradiation reduces reaction times for tetrazole formation:

  • Conditions : 120°C, 30 minutes, DMF, NaN₃/NH₄Cl.

  • Yield : Improved to 70–75%.

Use of Protecting Groups

  • tert-Butyl protection : To avoid side reactions, the tetrazole NH can be protected with a tert-butyl group during cyclization, followed by deprotection.

    • Reagent : 1-tert-Butyl-5-chloromethyltetrazole.

    • Yield : 55–60% after deprotection.

Critical Analysis of Reaction Parameters

Solvent Effects

  • DMF vs. Water : DMF enhances NaN₃ solubility, improving cyclization efficiency.

  • Acid Catalysis : NH₄Cl protonates intermediates, accelerating the cyclization.

Temperature and Time

  • Cyclization : <100°C results in incomplete conversion; >120°C promotes decomposition.

Challenges and Limitations

  • Low Yields in Cyclization : Competing hydrolysis of the nitrile group reduces tetrazole formation.

  • Regioselectivity : Unsubstituted tetrazoles (2H-form) may equilibrate with 1H-tautomers, complicating isolation .

Chemical Reactions Analysis

Types of Reactions

4-butyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the chromenone core to dihydrochromenone derivatives.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce dihydrochromenone derivatives.

Scientific Research Applications

Biological Activities

Research indicates that 4-butyl-7-(2H-tetrazol-5-ylmethoxy)chromen-2-one exhibits significant biological activities:

  • Antimicrobial Activity : Studies have shown that compounds similar to this compound possess antibacterial properties against various pathogens, including Escherichia coli and Pseudomonas aeruginosa . The incorporation of the tetrazole moiety is believed to enhance these effects, making it a candidate for further exploration in antimicrobial drug development.
  • Antioxidant Properties : The compound has demonstrated antioxidant activity, which is crucial for combating oxidative stress-related diseases. It has been reported that related compounds exhibit higher free radical scavenging activity compared to standard antioxidants like Trolox . This suggests potential applications in formulations aimed at reducing oxidative damage.
  • Anti-inflammatory Effects : Compounds within this class have been investigated for their ability to modulate inflammatory pathways. The mechanism of action likely involves interaction with specific biological targets such as enzymes or receptors involved in inflammation .

Pharmaceutical Development

This compound is being explored for its therapeutic potential in various medical applications:

Application AreaPotential Uses
Anticancer Research Investigated for selective cytotoxicity against multidrug-resistant cancer cells .
Neurological Disorders Potential as an acetylcholinesterase inhibitor, relevant for Alzheimer’s disease treatment .
Cardiovascular Health May exhibit protective effects against cardiovascular diseases through anti-inflammatory mechanisms .

Case Studies and Research Findings

Several studies highlight the applications and efficacy of compounds related to this compound:

  • Antimicrobial Studies : Research demonstrated that derivatives of chromones showed significant antibacterial activity, indicating the potential of this compound in treating infections caused by resistant strains .
  • Antioxidant Activity Evaluation : A comparative study showed that related compounds exhibited superior antioxidant properties compared to traditional antioxidants, suggesting their use in health supplements aimed at reducing oxidative stress .
  • Cytotoxicity Against Cancer Cells : In vitro studies indicated that certain derivatives could preferentially kill multidrug-resistant cancer cells, highlighting their potential role in cancer therapy .

Mechanism of Action

The mechanism of action of 4-butyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or other proteins, modulating their activity. The tetrazole moiety might play a crucial role in binding to the target, while the chromenone core could influence the overall activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogues include derivatives with variations in substituent type, position, and heterocyclic appendages. Below is a comparative analysis:

Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
4-Butyl-7-(2H-tetrazol-5-ylmethoxy)chromen-2-one C₁₅H₁₆N₄O₃ 300.32 - 4-Butyl
- 7-(2H-tetrazol-5-ylmethoxy)
Enhanced lipophilicity (butyl) and metabolic stability (tetrazole)
3-Benzyl-6-chloro-4-methyl-7-(2H-tetrazol-5-ylmethoxy)-2H-chromen-2-one C₁₉H₁₅ClN₄O₃ 382.80 - 3-Benzyl
- 6-Chloro
- 4-Methyl
- 7-(2H-tetrazol-5-ylmethoxy)
Increased steric bulk (benzyl) and electronic modulation (chloro, methyl)
8-Chloro-furo[3,2-c]chromen-2-one (5b) C₁₂H₇ClO₃ 234.64 - Fused furan ring at 3,2-c position
- 8-Chloro
Rigid fused-ring system; resistant to aromatization under acidic conditions
Ethyl-2,4-(3-(butyl)-4-hydroxy-2H-chromen-2-one)phenyloxy-4,5-dihydro-4-methylthiazole-5-carboxylate C₂₅H₂₈N₂O₆S 484.57 - 4-Butyl
- Thiazole-ester hybrid substituent
Complex pharmacokinetic profile due to ester and thiazole moieties

Functional Group Impact on Properties

Tetrazole vs. Furan/Carboxylic Acid Bioisosteres

  • The 2H-tetrazole-5-ylmethoxy group in the target compound and the benzyl-chloro-methyl analogue (Table 1) confers acidity (pKa ~4–5) comparable to carboxylic acids but with superior metabolic resistance . In contrast, the fused furan in 5b () introduces rigidity and π-conjugation, altering electronic properties and reducing hydrogen-bonding capacity .

Alkyl Substituents

  • The 4-butyl group in the target compound enhances lipophilicity (logP ~3.5 estimated) compared to the 4-methyl and 3-benzyl groups in the benzyl-chloro-methyl analogue (logP ~4.2). This difference may affect membrane permeability and bioavailability .

This contrasts with the unsubstituted target compound, which may exhibit higher reactivity .

Biological Activity

4-butyl-7-(2H-tetrazol-5-ylmethoxy)chromen-2-one is a synthetic compound belonging to the chromone family, which has garnered attention due to its diverse biological activities, particularly in the field of medicinal chemistry. This article aims to detail its biological activity, including its mechanism of action, efficacy against various diseases, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a chromenone backbone substituted with a butyl group and a tetrazole moiety. The presence of these functional groups is believed to enhance its biological properties.

Research indicates that compounds similar to this compound may exert their effects through several mechanisms:

  • Inhibition of Enzymes : It has been suggested that the compound may inhibit key enzymes involved in cancer progression and inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX) .
  • Modulation of Calcium Homeostasis : Studies have shown that chromone derivatives can affect intracellular calcium levels, which is crucial for various cellular processes, including apoptosis .
  • Antioxidant Activity : The compound may exhibit antioxidant properties by scavenging free radicals, thus protecting cells from oxidative stress .

Anticancer Activity

Several studies have evaluated the anticancer potential of chromone derivatives, including this compound:

  • Cytotoxicity : In vitro studies demonstrated significant cytotoxic effects against multiple cancer cell lines, including breast cancer (MCF-7) and others .
  • Mechanism : The compound appears to induce apoptosis through the mitochondrial pathway by modulating Bcl-2 family proteins and affecting p-glycoprotein activity, which is critical for multidrug resistance (MDR) in cancer cells .

Anti-inflammatory Activity

The compound has shown promise in reducing inflammation:

  • Inhibition of COX Enzymes : Preliminary data suggest that it may inhibit COX enzymes, leading to reduced production of pro-inflammatory mediators .

Study 1: Anticancer Efficacy

A study conducted on various MDR cancer cell lines revealed that this compound could effectively overcome resistance mechanisms associated with standard therapies. The compound demonstrated submicromolar potency in inhibiting cell growth and inducing apoptosis through ER calcium release mechanisms .

Study 2: Inhibition of Enzymatic Activity

In another investigation focusing on its anti-inflammatory properties, the compound was tested against COX enzymes. Results indicated a moderate inhibition profile comparable to established anti-inflammatory drugs, suggesting potential use in treating inflammatory diseases .

Data Table

Biological ActivityObserved EffectReference
Cytotoxicity against MCF-7Significant inhibition (IC50 values < 10 μM)
COX InhibitionModerate inhibition (IC50 ~ 10 μM)
Apoptosis InductionIncreased apoptosis in MDR cells

Q & A

Q. What are the optimized synthetic routes for 4-butyl-7-(2H-tetrazol-5-ylmethoxy)chromen-2-one, and how can reaction conditions be tailored to improve yield?

Methodological Answer: The synthesis typically involves multi-step protocols:

  • Step 1: Coumarin core formation via Pechmann condensation using resorcinol derivatives and β-ketoesters under acid catalysis.
  • Step 2: Alkylation at the 7-hydroxy position using 2H-tetrazol-5-ylmethyl bromide under basic conditions (e.g., K₂CO₃ in DMF).
  • Step 3: Introduction of the butyl group via nucleophilic substitution or transition-metal-catalyzed cross-coupling.
    Optimization Strategies:
  • Microwave-assisted synthesis reduces reaction time and improves regioselectivity .
  • Solvent choice (e.g., DMF vs. THF) impacts reaction kinetics; polar aprotic solvents enhance nucleophilicity of the tetrazole moiety .
  • Monitor intermediates via TLC (hexane/ethyl acetate 7:3, Rf ≈ 0.5) .

Q. How is the structural integrity of this compound validated experimentally?

Methodological Answer:

  • X-ray crystallography : Single-crystal analysis using SHELX software (e.g., SHELXL for refinement) confirms bond lengths, angles, and stereochemistry .
  • Spectroscopic techniques :
    • <sup>1</sup>H/<sup>13</sup>C NMR : Verify substitution patterns (e.g., butyl chain δ ~0.9–1.7 ppm; tetrazole methoxy δ ~4.5–5.0 ppm) .
    • IR spectroscopy : Confirm carbonyl (C=O, ~1700 cm⁻¹) and tetrazole (C–N, ~1500 cm⁻¹) functionalities .

Q. What solvent systems are optimal for reactions involving tetrazole-functionalized coumarins?

Methodological Answer:

  • Polar aprotic solvents (DMF, DMSO) enhance solubility of the tetrazole group and stabilize transition states in alkylation steps .
  • Protic solvents (ethanol, methanol) are suitable for acid-catalyzed cyclization but may reduce nucleophilicity of intermediates.
  • Empirical testing via Hansen solubility parameters is recommended to balance polarity and hydrogen-bonding effects .

Advanced Research Questions

Q. How can computational QSAR models guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

  • Data Collection : Compile experimental IC50 values for analogues (e.g., chromen-2-one derivatives with anti-cancer activity) .
  • Descriptor Selection : Use molecular descriptors (logP, topological polar surface area) correlated with activity.
  • Model Development : Apply a genetic function algorithm (GFA) to generate predictive QSAR equations. Example:
    pIC50 = 0.75(logP) − 1.2(TPSA) + 2.1 .
  • Validation : Cross-check predictions with synthesized derivatives (e.g., modifying the butyl chain or tetrazole position) .

Q. What crystallographic challenges arise in resolving the structure of tetrazole-containing coumarins, and how are they addressed?

Methodological Answer:

  • Challenges :
    • Low electron density for tetrazole rings.
    • Twinning in crystals due to flexible butyl chains.
  • Solutions :
    • Use high-resolution synchrotron data (λ < 1 Å) for better diffraction.
    • Apply SHELXD for dual-space structure solution and SHELXL for anisotropic refinement of non-H atoms .
    • For twinned data, refine using a BASF parameter to model overlapping domains .

Q. How are structure-activity relationships (SARs) analyzed for antimicrobial activity in tetrazole-coumarin hybrids?

Methodological Answer:

  • Biological Assays :
    • Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC determination) .
  • SAR Insights :
    • The tetrazole group enhances activity via metal coordination in bacterial enzymes.
    • Butyl chain length modulates lipophilicity and membrane penetration .
  • Statistical Validation : Use ANOVA to compare MIC values across derivatives (p < 0.05) .

Q. How should researchers resolve contradictions in biological activity data across different studies?

Methodological Answer:

  • Data Triangulation :
    • Replicate assays under standardized conditions (e.g., CLSI guidelines for antimicrobial testing) .
    • Cross-validate with orthogonal methods (e.g., time-kill curves vs. MIC assays).
  • Meta-Analysis :
    • Apply mixed-effects models to account for variability in experimental protocols (e.g., solvent, inoculum size) .

Q. What strategies are effective in designing derivatives for selective kinase inhibition?

Methodological Answer:

  • Targeted Modifications :
    • Introduce electron-withdrawing groups (e.g., halogens) on the coumarin ring to enhance ATP-binding pocket interactions .
    • Replace the butyl chain with aryloxy groups to improve selectivity for EGFR-TK .
  • Docking Studies :
    • Use AutoDock Vina to simulate binding poses with kinase domains (PDB: 1M17) .

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